

# Neodymium nitrate hexahydrate molecular weight and formula.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Neodymium nitrate hexahydrate*

Cat. No.: *B095503*

[Get Quote](#)

## Technical Guide: Neodymium Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **neodymium nitrate hexahydrate**, focusing on its physicochemical properties, and its applications in nanoparticle synthesis and toxicology. The information is intended for researchers, scientists, and professionals in drug development and related fields.

## Core Properties

**Neodymium nitrate hexahydrate** is a crystalline solid that is highly soluble in water. It serves as a primary source of neodymium for various applications, including the synthesis of advanced nanomaterials.

## Chemical Formula and Molecular Weight

The chemical and physical properties of **neodymium nitrate hexahydrate** are summarized in the table below.

| Property         | Value                      |
|------------------|----------------------------|
| Chemical Formula | <chem>Nd(NO3)3·6H2O</chem> |
| Molecular Weight | 438.35 g/mol               |
| Appearance       | Purple crystalline solid   |
| CAS Number       | 16454-60-7                 |

Note: The molecular weight is calculated based on the atomic weights of Neodymium (144.24 g/mol ), Nitrogen (14.007 g/mol ), Oxygen (15.999 g/mol ), and Hydrogen (1.008 g/mol ).

## Applications in Nanoparticle Synthesis

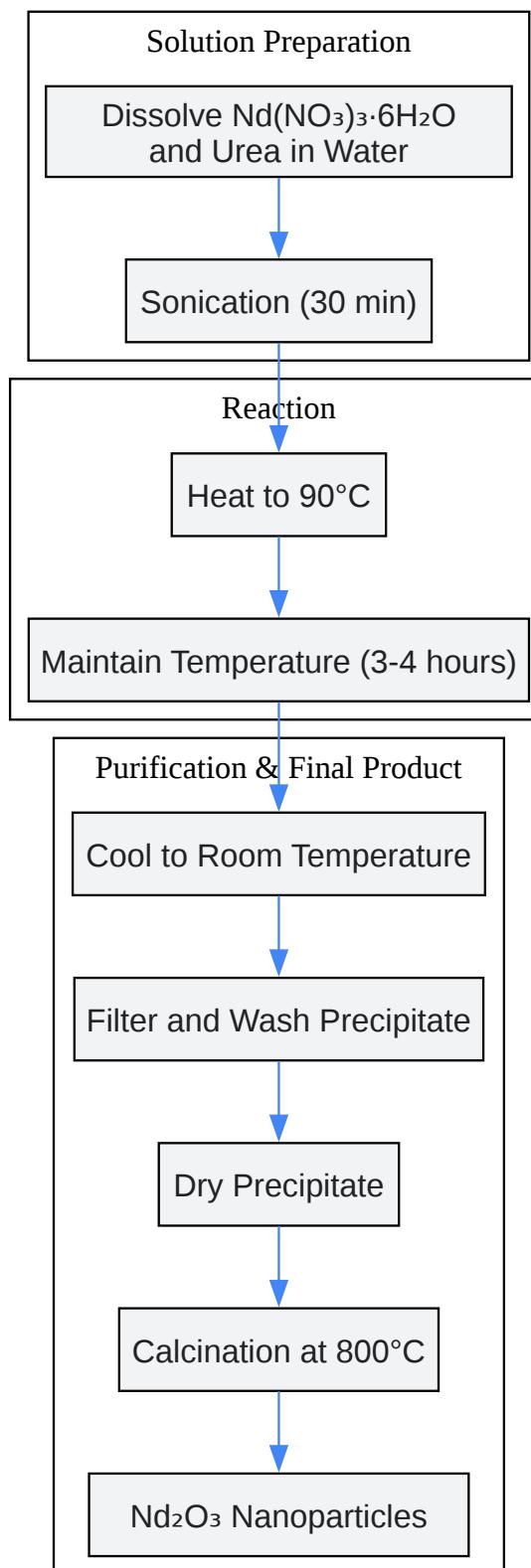
**Neodymium nitrate hexahydrate** is a common precursor for the synthesis of neodymium oxide ( $\text{Nd}_2\text{O}_3$ ) nanoparticles, which have applications in catalysis, ceramics, and optics.

## Experimental Protocol: Co-precipitation Synthesis of $\text{Nd}_2\text{O}_3$ Nanoparticles

This protocol describes a homogeneous co-precipitation method for synthesizing neodymium oxide nanoparticles using urea as the precipitating agent.

### Materials:

- Neodymium (III) nitrate hexahydrate ( $\text{Nd}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ )
- Urea ( $\text{CH}_4\text{N}_2\text{O}$ )
- Deionized water


### Procedure:

- **Solution Preparation:** Dissolve 0.05 g of Neodymium (III) nitrate hexahydrate and 0.5 g of urea in 40 mL of deionized water.
- **Sonication:** Sonicate the solution for 30 minutes to ensure a homogenous mixture.

- Heating and Precipitation: Heat the solution to 90°C and maintain this temperature for 3-4 hours to facilitate gradual precipitation.
- Washing: After the solution cools to room temperature, filter the precipitate and wash it thoroughly with deionized water and ethanol.
- Drying: Dry the collected precipitate in an oven.
- Calcination: Calcine the dried powder in a furnace at 800°C for 3 hours to obtain Nd<sub>2</sub>O<sub>3</sub> nanoparticles[1].

## Experimental Workflow: Nanoparticle Synthesis

The following diagram illustrates the workflow for the co-precipitation synthesis of neodymium oxide nanoparticles.

[Click to download full resolution via product page](#)

Co-precipitation synthesis of  $\text{Nd}_2\text{O}_3$  nanoparticles.

# Toxicological Profile and Signaling Pathways

Recent studies have begun to investigate the toxicological effects of neodymium compounds, with a focus on genotoxicity.

## Hepatic Genotoxicity and the p53 Signaling Pathway

Research suggests that exposure to neodymium nitrate may induce hepatic genotoxicity.[\[2\]](#)


The proposed mechanism involves the p53 signaling pathway, a critical regulator of the cellular response to DNA damage.[\[2\]](#)

Experimental Approach:

- Animal Model: ICR mice were administered **neodymium nitrate hexahydrate** via intragastric administration for 28 consecutive days.[\[2\]](#)
- Genotoxicity Assessment: The in vivo comet assay was used to evaluate DNA damage in liver cells, following OECD Test Guideline 489.[\[2\]](#)
- Biomarker Analysis: The study measured the levels of oxidative stress markers (ROS, 8-OHdG) and a DNA damage marker ( $\gamma$ -H2AX) in the liver.[\[2\]](#)
- Mechanism Investigation: The expression of key components of the p53 signaling pathway was analyzed to elucidate the molecular mechanism of genotoxicity.[\[2\]](#)

## Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for neodymium nitrate-induced genotoxicity.



[Click to download full resolution via product page](#)

Proposed p53 signaling pathway in genotoxicity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Quantitative study on hepatic genotoxicity of neodymium and its molecular mechanisms based on Benchmark Dose method - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Neodymium nitrate hexahydrate molecular weight and formula.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b095503#neodymium-nitrate-hexahydrate-molecular-weight-and-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)